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Compound of Interest

Compound Name: 4,7-Dichloroisatin

Cat. No.: B105665 Get Quote

Introduction: The Strategic Importance of the Isatin
Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal

chemistry, a molecular framework that is recurrently found in compounds exhibiting a wide

spectrum of biological activities.[1][2] From its origins as a product of indigo dye oxidation to its

identification as an endogenous metabolite, the isatin core has captivated chemists and

pharmacologists alike.[3] Its synthetic tractability, particularly the reactivity of the C3-carbonyl

group and the lactam N-H, allows for the generation of vast and structurally diverse compound

libraries.[1] This guide focuses on a key, halogenated derivative: 4,7-Dichloroisatin (CAS No.

18711-13-2). The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring

significantly modulates the electronic and lipophilic properties of the molecule, making it a

crucial intermediate in the synthesis of targeted therapeutics, especially in oncology.[4] This

document provides an in-depth exploration of its synthesis, properties, reactivity, and

applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties
4,7-Dichloroisatin is typically an orange to brown crystalline powder.[5][6] Its key identifiers

and physical properties are summarized in the table below, providing a foundational dataset for

experimental design and computational modeling.
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Property Value Source(s)

CAS Number 18711-13-2 [4][6]

Molecular Formula C₈H₃Cl₂NO₂ [4][5]

Molecular Weight 216.02 g/mol [4][6]

IUPAC Name
4,7-dichloro-1H-indole-2,3-

dione
[5][7]

Synonyms 4,7-Dichloroindole-2,3-dione [4][8]

Appearance
Light yellow to brown

powder/crystal
[4][8]

Melting Point 250-252 °C [6][8]

Solubility
Soluble in methanol; very

slightly soluble in water.
[8]

InChI Key
NUXYYWOWNFEMNH-

UHFFFAOYSA-N
[6][7]

SMILES
Clc1ccc(Cl)c2C(=O)C(=O)Nc1

2
[6]

Synthesis of 4,7-Dichloroisatin: The Sandmeyer
Approach
The most established and reliable method for synthesizing substituted isatins, including the

4,7-dichloro derivative, is the Sandmeyer isatin synthesis.[4][9][10] This classical two-step

process begins with the formation of an isonitrosoacetanilide intermediate from the

corresponding aniline, which then undergoes an acid-catalyzed intramolecular cyclization.

Reaction Mechanism Overview
Step 1: Formation of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide. 2,5-Dichloroaniline

is reacted with chloral hydrate and hydroxylamine in an acidic aqueous solution. The reaction

proceeds through the formation of a glyoxamide which then reacts with hydroxylamine to

yield the critical oxime intermediate.[9]
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Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide intermediate is treated

with a strong acid, typically concentrated sulfuric acid. This promotes an intramolecular

electrophilic aromatic substitution, where the oxime-bearing side chain attacks the aromatic

ring, followed by hydrolysis to yield the final 4,7-Dichloroisatin product.[9][10]

Step 1: Intermediate Formation

Step 2: Cyclization

2,5-Dichloroaniline

Isonitrosoacetanilide
Intermediate  Reaction in H₂O/H⁺

Chloral Hydrate +
Hydroxylamine HCl

4,7-Dichloroisatin

  Conc. H₂SO₄,
  Heat (e.g., 80°C)

Click to download full resolution via product page

Caption: Workflow of the Sandmeyer synthesis for 4,7-Dichloroisatin.

Experimental Protocol: A Self-Validating System
This protocol is adapted from the classical Sandmeyer procedure, specifically for the synthesis

of 4,7-Dichloroisatin from 2,5-dichloroaniline.[3]

Part A: Synthesis of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide

Reaction Setup: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of

water.

Addition of Reagents: To this solution, add in order: crystallized sodium sulfate (1300 g), a

solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52

mol), and finally, a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is typically

complete within 1-2 minutes of the mixture reaching a vigorous boil.
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Isolation: Cool the flask in an ice-water bath to precipitate the product. Filter the crystalline

solid using suction, wash with water, and air-dry. The product is the isonitrosoacetanilide

intermediate.

Part B: Cyclization to 4,7-Dichloroisatin

Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, warm concentrated sulfuric

acid (326 mL) to 50°C.

Addition of Intermediate: Add the dry isonitrosoacetanilide from Part A (0.46 mol) portion-

wise, maintaining the temperature between 60-70°C using an external cooling bath.

Causality Note: This exothermic cyclization requires careful temperature control to prevent

side reactions and ensure a high yield.

Completion and Quenching: After the addition is complete, heat the mixture to 80°C for 10

minutes to ensure full cyclization. Cool the reaction mixture to room temperature and

carefully pour it onto 10-12 volumes of cracked ice.

Isolation and Purification: The 4,7-Dichloroisatin will precipitate. Allow the mixture to stand

for 30 minutes, then filter the solid, wash thoroughly with cold water until the washings are

neutral, and dry. The crude product can be further purified by recrystallization from a suitable

solvent like glacial acetic acid or ethanol.

Spectroscopic and Structural Characterization
Authenticating the structure of synthesized 4,7-Dichloroisatin is critical. The following analysis

provides the expected spectroscopic signatures.

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to be simple.

The two aromatic protons at positions 5 and 6 are chemically non-equivalent and adjacent.

They will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), with a

coupling constant (³JHH) characteristic of ortho-coupling (~8-9 Hz). The N-H proton of the

lactam will appear as a broad singlet further downfield (typically δ > 11.0 ppm).[11]

¹³C NMR Spectroscopy: The spectrum will show eight distinct signals. The two carbonyl

carbons (C2 and C3) will be the most downfield (δ > 160 ppm). Six signals will be present in

the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring.
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FTIR Spectroscopy: The infrared spectrum provides key functional group information. Expect

a sharp, medium-intensity peak around 3200-3300 cm⁻¹ corresponding to the N-H stretching

vibration of the lactam. Two strong absorption bands will be prominent in the carbonyl region

(1700-1780 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the C2 and

C3 dicarbonyl system.[12] Aromatic C-H and C=C stretching bands will also be present in

their characteristic regions.

Reactivity and Applications in Drug Discovery
4,7-Dichloroisatin serves as a versatile hub for generating complex molecular architectures

aimed at various biological targets.[4] The electron-withdrawing nature of the two chlorine

atoms influences the reactivity of both the aromatic ring and the isatin core.

Key Reaction Sites:
C3-Carbonyl Group: This is the most reactive site, readily undergoing condensation

reactions with a variety of nucleophiles (amines, hydrazines, hydroxylamines) to form Schiff

bases, hydrazones, and oximes. This is a primary strategy for introducing new

pharmacophores.

N1-Amide Proton: The lactam nitrogen can be deprotonated and subsequently alkylated,

acylated, or arylated, allowing for the introduction of substituents that can modulate solubility,

cell permeability, and target engagement.[3]

Aromatic Ring: While the ring is electron-deficient, further electrophilic substitution is

challenging but possible under harsh conditions. More commonly, the existing chloro-

substituents can be displaced via nucleophilic aromatic substitution (SNAr) in advanced

synthetic schemes.
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Bioactive Derivatives
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Caption: Synthetic utility of 4,7-Dichloroisatin as a core scaffold.

Application in Anticancer Drug Development
The isatin scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][13]

The FDA-approved drug Sunitinib, an oxindole derivative, validates this approach.[2]

Derivatives of 4,7-Dichloroisatin are actively investigated as inhibitors of key oncogenic

kinases.

Mechanism of Action: Isatin-based compounds often function as ATP-competitive inhibitors,

binding to the hinge region of the kinase active site. The isatin core can form crucial

hydrogen bonds, while substituents introduced via the N1 and C3 positions can extend into

other pockets to enhance potency and selectivity.[13]

Targeted Kinases: Derivatives have shown inhibitory activity against a range of kinases,

including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor

Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), all of which are critical regulators

of cell proliferation, angiogenesis, and survival in cancer.[13]

Synthetic Strategy: A common strategy involves a Knoevenagel condensation at the C3-

position of 4,7-Dichloroisatin with an active methylene compound, followed by further

derivatization. This allows for the rapid construction of complex molecules with potential anti-

proliferative activity.
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Safety and Handling
As a laboratory chemical, 4,7-Dichloroisatin requires careful handling in a controlled

environment.

GHS Hazard Classification:

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][7]

H319: Causes serious eye irritation (Eye Irritation, Category 2).[6][7]

Recommended Personal Protective Equipment (PPE):

Wear protective gloves, a lab coat, and safety glasses or goggles.[6]

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[4]

Conclusion
4,7-Dichloroisatin is more than just a chemical intermediate; it is a strategic building block for

the development of next-generation therapeutics. Its well-defined synthesis, predictable

reactivity, and the proven track record of the isatin scaffold make it an invaluable tool for

medicinal chemists. The dichloro substitution pattern offers a unique electronic and steric

profile that can be exploited to achieve high potency and selectivity against a range of

biological targets, particularly protein kinases implicated in cancer. This guide provides the

foundational knowledge required for researchers to effectively incorporate 4,7-Dichloroisatin
into their drug discovery pipelines, paving the way for the synthesis of novel and impactful

bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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